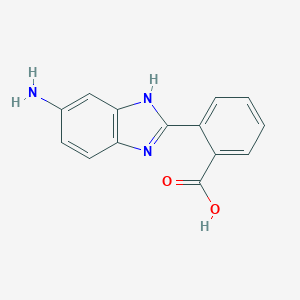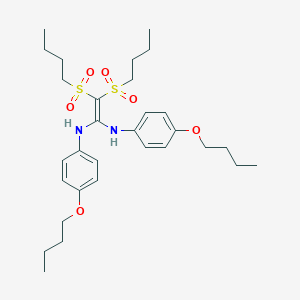
2-(Dinitromethylidene)imidazolidine-4,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dinitromethylidene)imidazolidine-4,5-diol is a novel energetic material known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions involve maintaining a pH of 7-8 to facilitate the condensation process . The dehydration of 2-(dinitromethylene)imidazolidine-4,5-diol in a system of sulfuric acid and acetic acid provides 2-(dinitromethylene)-2,3-dihydro-1H-imidazol-4-ol .
Industrial Production Methods
While specific industrial production methods for 2-(Dinitromethylidene)imidazolidine-4,5-diol are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of readily available reagents like FOX-7 and glyoxal makes the synthesis process feasible for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dinitromethylidene)imidazolidine-4,5-diol undergoes various chemical reactions, including condensation, dehydration, and nucleophilic substitution .
Common Reagents and Conditions
Condensation: The compound reacts with glyoxal and formaldehyde in water solutions at pH 7-8.
Dehydration: The dehydration process involves sulfuric acid and acetic acid.
Nucleophilic Substitution: The compound can react with nitrogen-containing nucleophiles such as acetonitrile, benzonitrile, and urethane.
Major Products Formed
Condensation Products: 1,1-diamino-N,N’-bis(hydroxymethyl)-2,2-dinitroethylene.
Dehydration Products: 2-(dinitromethylene)-2,3-dihydro-1H-imidazol-4-ol.
Nucleophilic Substitution Products: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Dinitromethylidene)imidazolidine-4,5-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other high-energy compounds.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding its interactions with biological molecules.
Industry: The compound’s energetic properties make it suitable for use in propellants and explosives.
Wirkmechanismus
The mechanism of action of 2-(Dinitromethylidene)imidazolidine-4,5-diol involves its ability to undergo exothermic decomposition. The compound’s molecular structure, characterized by the presence of dinitromethylene and imidazolidine rings, contributes to its high energy release upon decomposition . The pathways involved in its decomposition include the breaking of nitrogen-oxygen bonds, leading to the formation of gaseous products and the release of energy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diamino-2,2-dinitroethylene (FOX-7): A precursor in the synthesis of 2-(Dinitromethylidene)imidazolidine-4,5-diol.
4,5-Dihydroxyl-2-(dinitromethylene)-imidazolidine (DDNI): A closely related compound with similar energetic properties.
Uniqueness
This compound stands out due to its unique combination of dinitromethylene and imidazolidine rings, which contribute to its high energy release and stability. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C4H6N4O6 |
|---|---|
Molekulargewicht |
206.11g/mol |
IUPAC-Name |
2-(dinitromethylidene)imidazolidine-4,5-diol |
InChI |
InChI=1S/C4H6N4O6/c9-2-3(10)6-1(5-2)4(7(11)12)8(13)14/h2-3,5-6,9-10H |
InChI-Schlüssel |
KZCWCLBFROXUIB-UHFFFAOYSA-N |
SMILES |
C1(C(NC(=C([N+](=O)[O-])[N+](=O)[O-])N1)O)O |
Kanonische SMILES |
C1(C(NC(=C([N+](=O)[O-])[N+](=O)[O-])N1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-5-phenyl-N-(3-quinolinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B414778.png)
![4-butyl-N-[4-(4-morpholinyl)-9,10-dioxo-9,10-dihydro-1-anthracenyl]benzamide](/img/structure/B414781.png)
hydrazone](/img/structure/B414782.png)
![N-(3-chloro-2-methylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B414783.png)
![methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate](/img/structure/B414784.png)
![Methyl 4-[(1,3-benzothiazol-2-ylamino)carbonyl]benzoate](/img/structure/B414786.png)




![N-(3-CHLOROPHENYL)-2-[N-(4-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B414798.png)
![6-bromo-N'-(4-isopropylbenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B414799.png)


